3-(3-Fluoro-5-methylphenoxy)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(3-Fluoro-5-methylphenoxy)azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate provides bis-functionalized azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using efficient and scalable processes. For example, the Suzuki-Miyaura cross-coupling reaction is widely applied for the preparation of azetidines due to its mild and functional group-tolerant reaction conditions . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-methylphenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Fluoro-5-methylphenoxy)azetidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylphenoxy)azetidine involves its interaction with molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and induction of apoptosis in cancer cells . This compound also affects the expression of various proteins involved in apoptosis, such as Bcl2 and Bax .
Comparison with Similar Compounds
3-(3-Fluoro-5-methylphenoxy)azetidine can be compared with other similar compounds, such as:
3-(4-Fluoro-2-methylphenoxy)azetidine: Similar in structure but with different substitution patterns on the phenoxy ring.
3-(3-Fluoro-2-methylphenoxy)azetidine: Another fluorinated azetidine derivative with a different position of the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity, making it a valuable compound for various research and industrial applications .
Biological Activity
3-(3-Fluoro-5-methylphenoxy)azetidine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C_{11}H_{12}FNO, with a molecular weight of approximately 195.23 g/mol. The structure features a four-membered azetidine ring and a phenoxy group substituted with a fluorine atom and a methyl group. This unique configuration allows the compound to interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The fluoro-substituted phenoxy group may enhance the compound's ability to interact with bacterial enzymes or receptors, which can inhibit microbial growth. Similar compounds have demonstrated antibacterial properties, suggesting that this compound could be explored further for pharmaceutical applications in treating infections.
Anticancer Activity
In addition to its antimicrobial effects, this compound shows promise as an anticancer agent. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with similar structures have been found to exhibit significant anticancer activity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) . The mechanisms underlying these effects are believed to involve the inhibition of specific metabolic pathways critical for cancer cell survival.
The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors involved in key metabolic processes. Research suggests that it may inhibit enzymes that play crucial roles in cell proliferation and survival, thereby offering potential therapeutic benefits against various diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(4-Fluoro-3-methylphenoxy)azetidine | Similar azetidine core with different fluorine positioning | Potentially different biological activity due to substitution pattern |
4-(3-Fluoro-4-methylphenoxy)azetidine | Variation in the phenoxy substituent | May exhibit distinct pharmacological profiles |
2-(3-Fluoro-5-methylphenyl)azetidine | Different aromatic ring structure | Potential for varied reactivity and biological effects |
This comparative analysis highlights how variations in substitution patterns can influence both chemical reactivity and biological activity.
Case Studies and Research Findings
Several studies have explored the biological activities of azetidine derivatives, including those containing the azetidinone motif. For instance, a study reported that azetidinone derivatives exhibited significant antiviral properties against various viruses, including coronaviruses . Additionally, research has indicated that certain azetidinone compounds can induce apoptosis in human solid tumor cell lines, reinforcing their potential as anticancer agents .
Example Study: Antiviral Activity
One notable study assessed the antiviral activity of azetidinone derivatives against human coronavirus (229E). The results showed that certain stereoisomers exhibited moderate inhibitory activity (EC50 = 45 µM), indicating their potential as antiviral agents .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenoxy)azetidine |
InChI |
InChI=1S/C10H12FNO/c1-7-2-8(11)4-9(3-7)13-10-5-12-6-10/h2-4,10,12H,5-6H2,1H3 |
InChI Key |
VXQPYNKJRLXRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OC2CNC2 |
Origin of Product |
United States |
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